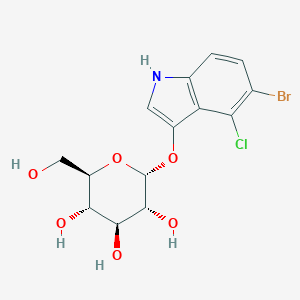

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside

Vue d'ensemble

Description

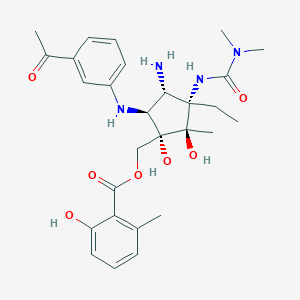

Le tianeptine sodique est un composé tricyclique principalement utilisé comme antidépresseur. Il a été découvert et breveté par la Société Française de Recherche Médicale dans les années 1960. Le tianeptine sodique est connu pour ses propriétés pharmacologiques uniques, qui le distinguent des autres antidépresseurs tricycliques. Il est utilisé pour traiter la dépression majeure, l’anxiété, l’asthme et le syndrome du côlon irritable .

Applications De Recherche Scientifique

Tianeptine sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and glutamate.

Medicine: Primarily used to treat major depressive disorder and anxiety. .

Industry: Utilized in the formulation of pharmaceutical products, including sustained-release tablets.

Mécanisme D'action

Le tianeptine sodique exerce ses effets par le biais de plusieurs mécanismes :

Amélioration de la recapture de la sérotonine : Contrairement aux antidépresseurs typiques, le tianeptine améliore la recapture de la sérotonine, ce qui entraîne une augmentation des niveaux de sérotonine dans le cerveau.

Agonisme des récepteurs opioïdes : Agit comme un agoniste atypique du récepteur μ-opioïde, contribuant à ses effets antidépresseurs et anxiolytiques

Modulation du glutamate : Module les récepteurs du glutamate, ce qui peut également jouer un rôle dans ses effets thérapeutiques.

Composés similaires :

- Amitriptyline

- Imipramine

- Fluoxétine

Comparaison : Le tianeptine sodique est unique parmi les antidépresseurs tricycliques en raison de son double mécanisme d’action impliquant l’amélioration de la recapture de la sérotonine et l’agonisme des récepteurs opioïdes. Cette double action le distingue d’autres composés comme l’amitriptyline et l’imipramine, qui inhibent principalement la recapture de la sérotonine et de la norépinéphrine. La fluoxétine, un inhibiteur sélectif de la recapture de la sérotonine, diffère du tianeptine par son absence d’activité sur les récepteurs opioïdes .

Analyse Biochimique

Biochemical Properties

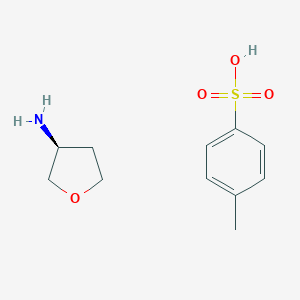

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside plays a crucial role in biochemical reactions. It is a substrate for the β-glucuronidase enzyme (GUS), which deesterifies it into an indoxyl derivative . This derivative, upon oxidative polymerization, results in the generation of blue indigotin dye .

Cellular Effects

The effects of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside on cells are primarily related to its role as a substrate for the GUS enzyme . The blue color produced by the reaction is used to screen transgenic plants based on GUS activity .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside involves its interaction with the GUS enzyme . The GUS enzyme cleaves the glycosidic bond in the compound, yielding an indoxyl derivative . This derivative then undergoes oxidative polymerization to produce the blue dye indigotin .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside in laboratory settings are related to its stability and degradation over time

Metabolic Pathways

The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside are primarily associated with its role as a substrate for the GUS enzyme . The GUS enzyme is involved in the hydrolysis of glucuronides, a key step in the metabolism of various compounds .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside is likely to be influenced by the localization of the GUS enzyme . More detailed studies are needed to confirm this and to understand the effects of subcellular localization on the activity and function of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du tianeptine sodique implique plusieurs étapes. Une méthode courante comprend la préparation d’un intermédiaire, le 3,11-dichloro-6,11-dihydro-6-méthyl-dibenzo[c,f][1,2]thiazépine-5,5-dioxyde. Cet intermédiaire est préparé en ajoutant du 3-chloro-6,11-dihydro-6-méthyl-dibenzo[c,f][1,2]thiazépine-11-ol-5,5-dioxyde à un solvant organique, suivi de l’ajout d’un réactif chloro-substitué. Le mélange est chauffé à reflux, refroidi, filtré et séché .

Méthodes de production industrielle : Dans les milieux industriels, le tianeptine sodique est produit en dissolvant l’acide tianeptine dans de l’eau déionisée, suivie de l’ajout d’une solution aqueuse d’hydroxyde de sodium. Le mélange est agité, chauffé et filtré pour obtenir le tianeptine sodique sous forme de poudre blanche .

Analyse Des Réactions Chimiques

Types de réactions : Le tianeptine sodique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions communs :

Oxydation : Implique l’utilisation d’oxydants tels que le peroxyde d’hydrogène.

Réduction : Utilise généralement des agents réducteurs comme le borohydrure de sodium.

Substitution : Utilise des réactifs tels que les halogènes pour les réactions de chloro-substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du tianeptine, tels que ceux ayant des cycles aromatiques modifiés ou des chaînes latérales modifiées .

4. Applications de la recherche scientifique

Le tianeptine sodique a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les antidépresseurs tricycliques.

Biologie : Étudié pour ses effets sur les systèmes neurotransmetteurs, en particulier la sérotonine et le glutamate.

Médecine : Principalement utilisé pour traiter la dépression majeure et l’anxiété. .

Industrie : Utilisé dans la formulation de produits pharmaceutiques, y compris les comprimés à libération prolongée.

Comparaison Avec Des Composés Similaires

- Amitriptyline

- Imipramine

- Fluoxetine

Comparison: Tianeptine sodium is unique among tricyclic antidepressants due to its dual mechanism of action involving serotonin reuptake enhancement and opioid receptor agonism. This dual action distinguishes it from other compounds like amitriptyline and imipramine, which primarily inhibit serotonin and norepinephrine reuptake. Fluoxetine, a selective serotonin reuptake inhibitor, differs from tianeptine in its lack of opioid receptor activity .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HRNXZZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370036 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108789-36-2 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)